1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole
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Overview
Description
1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole is a chemical compound with the molecular formula C10H7Br2NO2S and a molecular weight of 365.04 g/mol . This compound is characterized by the presence of a benzenesulfonyl group attached to a dibromo-substituted pyrrole ring. It is commonly used in proteomics research and has various applications in scientific research .
Scientific Research Applications
1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole typically involves the reaction of a pyrrole derivative with benzenesulfonyl chloride in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atoms, resulting in debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The dibromo-substituted pyrrole ring can also participate in various binding interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
1-Benzenesulfonyl-3,4-dibromo-1H-pyrrole can be compared with other similar compounds, such as:
1-Benzenesulfonyl-3,4-dichloro-1H-pyrrole: This compound has chlorine atoms instead of bromine atoms, which can affect its reactivity and biological activity.
1-Benzenesulfonyl-3,4-difluoro-1H-pyrrole:
1-Benzenesulfonyl-3,4-diiodo-1H-pyrrole: Iodine atoms can introduce unique reactivity patterns and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3,4-dibromopyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO2S/c11-9-6-13(7-10(9)12)16(14,15)8-4-2-1-3-5-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBIDAOQEYSQSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647283 |
Source
|
Record name | 1-(Benzenesulfonyl)-3,4-dibromo-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003856-43-6 |
Source
|
Record name | 1-(Benzenesulfonyl)-3,4-dibromo-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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